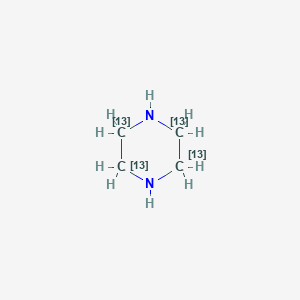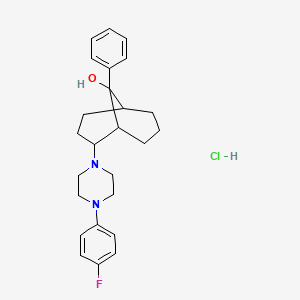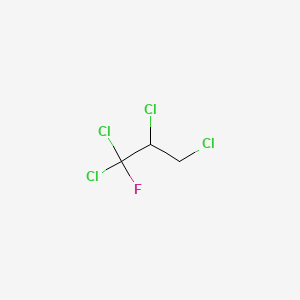
1,1,2,3-Tetrachloro-1-fluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3-Tetrachloro-1-fluoropropane is a chemical compound with the molecular formula C₃H₃Cl₄F. It is a volatile solvent used to solvate organic compounds and is involved in various industrial processes . The compound has a molecular weight of 199.87 g/mol and a boiling point of 157.2°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3-Tetrachloro-1-fluoropropane can be synthesized through the chlorination of methane and ethane. This process involves the use of chlorine gas under controlled conditions to produce 1,1,2-trichloroethane and 1,2-dichloroethane, which are then further chlorinated to form this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive chlorine gas and the volatile nature of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly chlorinated compounds or other oxidation products.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Oxidation: Oxidizing agents like potassium permanganate or chlorine gas are employed.
Major Products
The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,3-Tetrachloro-1-fluoropropane has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving the chlorination of organic molecules.
Medicine: It is utilized in the development of pharmaceuticals and other medical compounds.
Industry: The compound is employed in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,2,3-tetrachloro-1-fluoropropane involves its interaction with organic molecules through chlorination and fluorination reactions. The compound acts as a source of chlorine and fluorine atoms, which can be incorporated into organic substrates. This process involves the formation of reactive intermediates that facilitate the substitution or addition of chlorine and fluorine atoms to the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetrachloro-1-fluoropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1,3-Tetrachloro-3-fluoropropane: Another isomer with a different arrangement of chlorine and fluorine atoms.
1,1,1,2,3-Pentachloro-2-fluoropropane: Contains an additional chlorine atom compared to 1,1,2,3-tetrachloro-1-fluoropropane .
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
666-27-3 |
|---|---|
Molecular Formula |
C3H3Cl4F |
Molecular Weight |
199.9 g/mol |
IUPAC Name |
1,1,2,3-tetrachloro-1-fluoropropane |
InChI |
InChI=1S/C3H3Cl4F/c4-1-2(5)3(6,7)8/h2H,1H2 |
InChI Key |
AUCDWYVJFVHEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


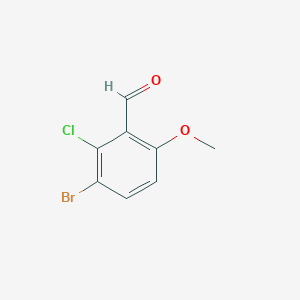
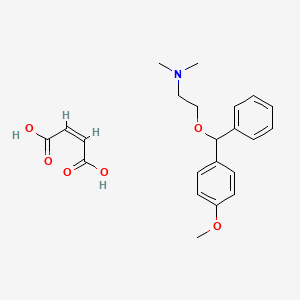
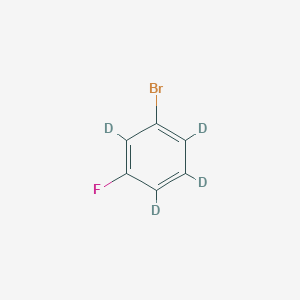


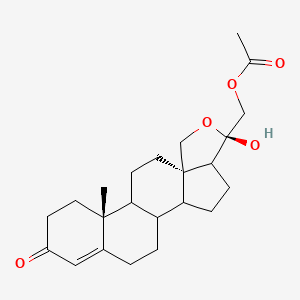
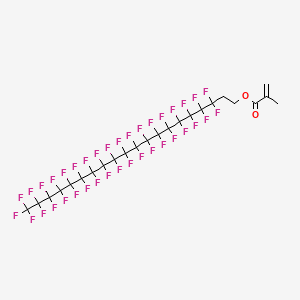
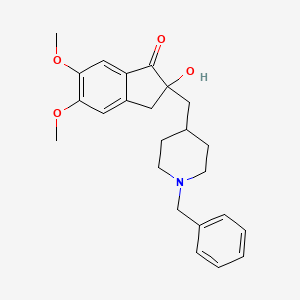

![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)
